OPN expression inhibitor 1

Description

BenchChem offers high-quality OPN expression inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OPN expression inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H33N3O5 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |

InChI |

InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1 |

InChI Key |

QRKZWJMHZFFVGH-RCGBBLIQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Inhibition of SPP1 Expression: Mechanisms, Small Molecules, and Validation Protocols

Executive Summary

Osteopontin (OPN) , encoded by the SPP1 gene, is a matricellular phosphoprotein acting as a master regulator of tumor metastasis, immune suppression, and fibrotic progression. While antibody-based strategies target the secreted protein, a more durable therapeutic intervention lies in transcriptional silencing —preventing the protein's synthesis at the source.

This technical guide provides a rigorous framework for identifying and validating small molecule inhibitors of SPP1 expression. Unlike protein-protein interaction blockade, transcriptional inhibition requires targeting the upstream convergence points of Wnt/

Part 1: The Mechanistic Landscape of SPP1 Regulation

To effectively inhibit SPP1 expression, one must target the specific transcription factor complexes that drive its promoter activity. The SPP1 promoter is a "coincidence detector," requiring simultaneous inputs from multiple oncogenic pathways.

Key Transcriptional Drivers[1]

-

Wnt/

-catenin: -

BET Bromodomains (BRD4): BRD4 binds acetylated histones at the SPP1 promoter and super-enhancers, recruiting P-TEFb to drive transcriptional elongation.

-

Nuclear Receptors (NR4A1/Nur77): NR4A1 forms a complex with Sp1 to bind GC-rich promoter regions, essential for basal and stress-induced expression.

Diagram: The SPP1 Transcriptional Convergence

The following diagram illustrates the druggable nodes regulating SPP1 transcription.

Caption: Convergence of Wnt, NF-kB, and Epigenetic signaling on the SPP1 promoter. Hexagonal nodes indicate small molecule intervention points.

Part 2: Small Molecule Inhibitors of SPP1 Expression

The following classes of small molecules have demonstrated efficacy in downregulating SPP1 at the mRNA level.

Epigenetic Regulators: BET Inhibitors[2][3][4]

-

Compound: JQ1, BMS-986158

-

Mechanism: These compounds mimic acetylated lysine, displacing BRD4 from the chromatin. Since SPP1 is often driven by super-enhancers in cancer (e.g., Melanoma, Glioblastoma), it is hypersensitive to BRD4 depletion.

-

Efficacy: JQ1 treatment (125–250 nM) has been shown to significantly downregulate SPP1 mRNA and protein, disrupting the BRD4-NF

B axis.

Nuclear Receptor Antagonists: NR4A1 Inhibitors[5][6][7][8][9]

-

Compound: Bis-indole derived CDIMs (e.g., Cl-OCH3), Cytosporone B (Csn-B) analogs.

-

Mechanism: NR4A1 (Nur77) is an orphan nuclear receptor that acts as a pro-oncogenic factor in solid tumors.[1] It binds Sp1 at GC-rich promoter sites on SPP1.[2] Antagonists promote nuclear export or degradation of NR4A1.

-

Efficacy: Treatment with Cl-OCH3 (~4

M) reduces promoter-dependent luciferase activity and endogenous protein levels.

Pathway Inhibitors: Wnt/ -catenin[11][12][13]

-

Compound: PRI-724, XAV939

-

Mechanism: PRI-724 disrupts the interaction between

-catenin and its co-activator CBP (CREB-binding protein). This selectively inhibits the transcriptional output of the Wnt pathway without abolishing cell adhesion functions. -

Efficacy: Downregulation of Wnt target genes, including SPP1, is observed at concentrations of 1–5

M.

Quantitative Data Summary

| Compound Class | Specific Agent | Target | Effective Conc.[3][4][5] (In Vitro) | Primary Mechanism on SPP1 |

| BET Inhibitor | JQ1 | BRD4 (BD1/BD2) | 125 - 250 nM | Displaces BRD4 from SPP1 enhancer; blocks elongation. |

| NR4A1 Antagonist | Cl-OCH3 | NR4A1 (Nur77) | ~4.0 | Disrupts NR4A1/Sp1 complex binding to promoter. |

| Wnt Inhibitor | PRI-724 | 1 - 5 | Prevents TCF/LEF transcriptional complex formation. | |

| CSF1R Inhibitor | PLX3397 | CSF1R | ~1.0 | Depletes SPP1+ Macrophages (Indirect reduction). |

Part 3: Experimental Validation Protocols (Self-Validating Systems)

To confirm a compound acts as a transcriptional inhibitor of SPP1 (rather than affecting protein stability or secretion), a multi-tiered validation approach is required.

Protocol 1: The Transcriptional Screen (Luciferase Reporter)

Objective: Rapidly assess if a compound inhibits the SPP1 promoter activity.

-

Construct Design: Clone the -2000 to +100 bp region of the human SPP1 promoter upstream of the Firefly Luciferase gene (e.g., pGL4.10 vector).

-

Internal Control: Co-transfect with a constitutively active Renilla Luciferase vector (pRL-TK) to normalize for transfection efficiency and cell viability.

-

Workflow:

-

Day 0: Seed cells (e.g., MDA-MB-231 or HEK293T) in 96-well white-walled plates.

-

Day 1: Transfect plasmids (10:1 ratio of Firefly:Renilla).

-

Day 2: Treat with vehicle (DMSO) vs. Compound (dose titration: 0.1, 1, 10

M) for 24 hours. -

Day 3: Lyse and measure luminescence using a Dual-Luciferase assay.

-

-

Validation Criteria: A hit is defined as a >50% reduction in the Firefly/Renilla ratio compared to DMSO, without a significant drop in Renilla signal (which would indicate toxicity).

Protocol 2: Endogenous Confirmation (qPCR Time-Course)

Objective: Verify that promoter inhibition translates to reduced mRNA levels.

-

Primer Design: Design primers spanning an exon-exon junction (e.g., Exon 2-3) to avoid amplifying genomic DNA.

-

Forward: 5'-CTCCATTGACTCGAACGACTC-3'

-

Reverse: 5'-CAGGTCTGCGAAACTTCTTAGAT-3'

-

-

Treatment: Treat cells at IC90 (determined from viability assays) for 6, 12, and 24 hours . Short time points (6h) are critical to distinguish primary transcriptional effects from secondary downstream effects.

-

Normalization: Use at least two reference genes (e.g., GAPDH and HPRT1) that are confirmed to be stable under the specific drug treatment.

-

Data Analysis: Calculate fold change using the

method. A true transcriptional inhibitor should show mRNA reduction preceding protein reduction.

Protocol 3: Mechanism of Action (Chromatin Immunoprecipitation - ChIP)

Objective: Prove the drug physically displaces the transcription factor from the SPP1 promoter.

-

Crosslinking: Fix cells with 1% formaldehyde for 10 min.

-

Lysis & Sonication: Shear chromatin to 200-500 bp fragments.

-

Immunoprecipitation: Incubate with antibodies against the target (e.g., anti-BRD4, anti-

-catenin, or anti-Pol II).-

Negative Control: IgG antibody.

-

Positive Control: Histone H3 (total chromatin).

-

-

qPCR Readout: Use primers specific to the SPP1 promoter region (not the coding sequence).

-

Result Interpretation: Effective inhibition is demonstrated by a significant decrease in % Input recovery of the target factor at the SPP1 promoter in drug-treated vs. vehicle samples.

Workflow Diagram: Validation Pipeline

Caption: A stepwise, self-validating workflow to confirm transcriptional inhibition of SPP1.

References

-

BET inhibitor suppresses melanoma progression via the noncanonical NF-κB/SPP1 pathway. Source: Theranostics (2020).[6] URL:[Link]

-

A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity. Source: Frontiers in Immunology (2022). URL:[Link]

-

Targeted SPP1 Inhibition of Tumor-Associated Myeloid Cells Effectively Decreases Tumor Sizes. Source: Advanced Science (2024). URL:[Link]

-

Bromodomain-containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics. Source: Cancer Science (2021). URL:[Link]

-

PRI-724 and IWP-O1 Wnt Signaling Pathway Inhibitors Modulate the Expression of Glycolytic Enzymes in Tongue Cancer Cell Lines. Source: International Journal of Molecular Sciences (2023). URL:[Link][3][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The BET-bromodomain inhibitor JQ1 mitigates vemurafenib drug resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET inhibitor suppresses melanoma progression via the noncanonical NF-κB/SPP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]

OPN-IN-1 Compound 11: A Technical Guide for Researchers

Introduction: Targeting Osteopontin in Oncology

Osteopontin (OPN), a secreted phosphoprotein encoded by the SPP1 gene, is a multifaceted cytokine that plays a significant role in a variety of physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[1][2] In the context of oncology, elevated OPN expression is frequently correlated with tumor progression, metastasis, and poor prognosis in numerous cancers, including breast cancer.[3][4] OPN exerts its pro-tumorigenic effects by interacting with cell surface receptors such as integrins and CD44, thereby activating downstream signaling pathways that promote cell proliferation, migration, invasion, and angiogenesis.[3][5] Given its pivotal role in the tumor microenvironment, the inhibition of OPN expression or function has emerged as a promising therapeutic strategy in cancer research.[6]

This technical guide provides a comprehensive overview of OPN-IN-1 Compound 11, a novel small molecule inhibitor of Osteopontin expression. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential applications of this compound.

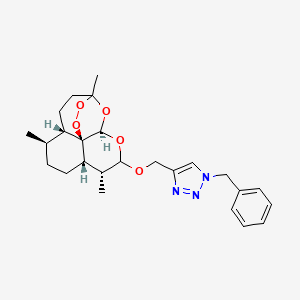

Chemical Structure and Physicochemical Properties of OPN-IN-1 Compound 11

OPN-IN-1 Compound 11 is distinguished as a Dihydroartemisinin (DHA) ether derivative that incorporates a 1,2,3-triazole ring, a structural motif often associated with diverse pharmacological activities.[7]

Chemical Structure:

Caption: 2D Chemical Structure of OPN-IN-1 Compound 11.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 2257492-95-6 | [3][8] |

| Molecular Formula | C₂₅H₃₃N₃O₅ | [9] |

| Molecular Weight | 455.55 g/mol | [9] |

| Appearance | White solid | [9] |

| SMILES | C[C@@H]1[C@]2([C@]34(O(OO3)CC[C@]4(CC2)[H])[H])[H] | [9] |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | DMSO: 140 mg/mL (307.32 mM) | [9] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [9] |

Biological Activity and Mechanism of Action

OPN-IN-1 Compound 11 is characterized as a potent inhibitor of Osteopontin (OPN) expression.[8] Its primary reported biological activity is the significant reduction of OPN protein levels in the human breast cancer cell line, MDA-MB-435.[1]

In Vitro Efficacy:

-

Cell Line: MDA-MB-435 (Human breast cancer)

-

Concentration: 50 μM

-

Incubation Time: 24 hours

-

Result: Approximately 0.3-fold decrease in OPN expression.[1]

Postulated Mechanism of Action:

While the precise molecular mechanism by which OPN-IN-1 Compound 11 inhibits OPN expression has not been elucidated in publicly available literature, a plausible hypothesis involves the modulation of key transcription factors or signaling pathways known to regulate SPP1 gene expression. OPN expression is known to be regulated by various signaling cascades, including the PI3K/Akt, NF-κB, and MAPK pathways, which are often constitutively active in cancer cells.

Caption: Postulated Mechanism of OPN-IN-1 Compound 11 Action.

It is conceivable that OPN-IN-1 Compound 11 may interfere with one or more of these upstream signaling pathways, leading to a downstream reduction in the transcription of the SPP1 gene. Further research is required to validate this hypothesis and pinpoint the specific molecular target(s) of the compound.

Experimental Protocols: A Guide for Practical Application

The following protocol outlines a standard Western Blotting procedure to validate the inhibitory effect of OPN-IN-1 Compound 11 on OPN expression in a relevant cancer cell line, such as MDA-MB-435.

Workflow for Western Blot Analysis:

Caption: Western Blot Workflow for OPN Expression Analysis.

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed MDA-MB-435 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with 50 μM OPN-IN-1 Compound 11 or a corresponding volume of DMSO (vehicle control) for 24 hours.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against OPN (dilution as per manufacturer's recommendation) overnight at 4°C.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the OPN band intensity to the corresponding loading control band intensity.

-

Rationale for Experimental Choices:

-

MDA-MB-435 Cell Line: This cell line is a well-established model for metastatic breast cancer and is known to express OPN, making it a suitable system to study the effects of OPN inhibitors.

-

Western Blotting: This technique allows for the specific detection and semi-quantitative analysis of the OPN protein, providing direct evidence of the inhibitor's effect on protein expression levels.

-

Loading Control: The use of a housekeeping protein like β-actin is crucial to ensure equal protein loading across all lanes, allowing for accurate normalization and comparison of OPN expression between treated and control samples.

Conclusion and Future Directions

OPN-IN-1 Compound 11 represents a promising new chemical entity for the targeted inhibition of Osteopontin expression. Its demonstrated in vitro activity in a relevant breast cancer cell line warrants further investigation into its therapeutic potential. Future research should focus on elucidating the precise mechanism of action, including the identification of its direct molecular target(s) and its effects on downstream signaling pathways. Comprehensive in vivo studies are also necessary to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy in preclinical animal models. The insights gained from such studies will be instrumental in advancing OPN-IN-1 Compound 11 towards potential clinical applications in oncology.

References

-

Selleck. (n.d.). OPN expression inhibitor 1 | ≥99%(HPLC). Retrieved February 5, 2026, from [Link]

-

MDPI. (2024). Osteopontin: Its Properties, Recent Studies, and Potential Applications. Retrieved February 5, 2026, from [Link]

-

Ovid. (n.d.). Osteopontin: a key cytokine in cell-mediated and granulomatous inflammation. Retrieved February 5, 2026, from [Link]

-

PubMed. (2024). Osteopontin: Its Properties, Recent Studies, and Potential Applications. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of the polyamine analogue N-1,N-11-diethylnorspermine on cell survival and susceptibility to apoptosis of human chondrocytes. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of osteopontin in cancer: From pathogenesis to therapeutics (Review). Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Discovery, development, and characterization of potent and selective USP11 inhibitors. Retrieved February 5, 2026, from [Link]

-

MDPI. (2021). Osteopontin in Cancer: Mechanisms and Therapeutic Targets. Retrieved February 5, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. 2257492-95-6 | OPN expression inhibitor 1 [aaronchem.com]

- 4. Osteopontin: Its Properties, Recent Studies, and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of osteopontin in cancer: From pathogenesis to therapeutics (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. OPN-IN-1, CAS [[2257492-95-6]] | BIOZOL [biozol.de]

- 9. OPN expression inhibitor 1 | anti-cancer | TargetMol [targetmol.com]

Therapeutic Targeting of Osteopontin (OPN) mRNA in Breast Cancer: A Technical Guide for Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osteopontin (OPN), a secreted phosphoprotein encoded by the SPP1 gene, is a critical driver of breast cancer progression, metastasis, and therapeutic resistance. Its multifaceted role in modulating the tumor microenvironment, promoting cell survival and invasion, and suppressing anti-tumor immunity makes it a compelling therapeutic target.[1][2][3] However, as an extracellular matrix-associated protein, OPN has proven difficult to inhibit effectively with conventional small molecules or antibodies. This guide presents the scientific rationale and a detailed technical framework for an alternative and potent strategy: targeting OPN at the source by silencing its messenger RNA (mRNA). We will explore the core biology of OPN, compare different RNA-targeting modalities, and provide a comprehensive, step-by-step workflow for the preclinical development of OPN mRNA-directed therapeutics, from in silico design to in vivo validation.

Part 1: The Scientific Imperative - Why Target OPN in Breast Cancer?

The rationale for targeting OPN is grounded in extensive clinical and preclinical evidence demonstrating its central role in breast cancer pathology. Elevated OPN expression in tumors and patient plasma is consistently associated with higher tumor grade, increased recurrence rates, and poor overall survival.[1][4][5] Its pro-tumorigenic functions are not monolithic but are executed through a complex interplay with the tumor and its microenvironment.

The OPN Signaling Axis: A Master Regulator of Malignancy

OPN exerts its influence by binding to cell surface receptors, primarily CD44 and various integrins (e.g., αvβ3), to activate a cascade of downstream signaling pathways.[6][7][8] These pathways converge to promote the hallmarks of cancer:

-

Proliferation and Survival: Activation of the PI3K/Akt and NF-κB pathways promotes cell proliferation and inhibits apoptosis, contributing to tumor growth and resistance to chemotherapy.[4][7][9]

-

Invasion and Metastasis: OPN signaling enhances cell motility and invasion by inducing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which degrade the extracellular matrix, facilitating cancer cell dissemination.[4][7]

-

Angiogenesis: OPN stimulates the expression of Vascular Endothelial Growth Factor (VEGF) in both tumor and endothelial cells, promoting the formation of new blood vessels that supply the growing tumor.[7]

-

Immune Evasion: OPN acts as an immune checkpoint, suppressing T-cell activation and recruiting pro-tumorigenic M2-polarized macrophages to the tumor microenvironment, thereby creating an immunosuppressive shield.[1][3][7]

The Significance of OPN Splice Variants

The SPP1 gene undergoes alternative splicing, producing variants with distinct biological functions. While full-length OPN (OPN-a) is ubiquitously expressed, OPN-b and OPN-c are more selectively produced by transformed cells.[10][11] Notably, the expression of OPN-c is strongly correlated with a more aggressive breast cancer phenotype and is a more reliable prognostic marker for poor survival than total OPN.[5][12] This specificity offers an opportunity to design therapeutics that target the most oncogenic isoforms, potentially increasing efficacy and reducing off-target effects on the physiological functions of OPN-a.

Part 2: Therapeutic Modalities for Silencing OPN mRNA

Targeting mRNA provides a direct route to inhibit protein production, a strategy particularly suited for proteins like OPN that are considered "undruggable" by conventional means.[13] Three primary technologies exist for this purpose: small interfering RNA (siRNA), short hairpin RNA (shRNA), and antisense oligonucleotides (ASOs).

| Therapeutic Modality | Mechanism of Action | Key Advantages | Key Challenges |

| siRNA | Post-transcriptional gene silencing via the RNA-induced silencing complex (RISC) pathway. | High specificity and potency; can be synthesized chemically. | Poor stability in vivo; requires a sophisticated delivery vehicle; potential for off-target effects.[14] |

| shRNA | Transcribed from a DNA vector (e.g., lentivirus) and processed by Dicer into siRNA within the cell. | Enables stable, long-term gene knockdown; suitable for creating stable cell lines for research. | Delivery via viral vectors carries risks of immunogenicity and insertional mutagenesis.[15] |

| ASO | A single-stranded DNA/RNA analog binds to the target mRNA, inducing its degradation by RNase H. | Good tissue distribution; chemical modifications enhance stability and reduce toxicity. | Can have off-target effects; requires careful sequence design to ensure efficacy.[16][17][18] |

For in vivo therapeutic development, chemically synthesized siRNA and ASOs delivered via non-viral nanoparticles represent the most clinically translatable approach, avoiding the inherent risks of viral vectors.

Part 3: A Step-by-Step Guide to Preclinical Development

This section outlines a validated, field-proven workflow for advancing an OPN mRNA-targeting therapeutic from concept to preclinical proof-of-concept. The causality behind each step is explained to ensure a robust and reproducible research program.

Workflow Stage 1: Design and In Vitro Validation

Causality: The success of any RNA therapeutic hinges on the potency and specificity of the oligonucleotide sequence. An effective sequence will maximize on-target knockdown while minimizing off-target effects, which can confound results and cause toxicity. Initial validation in vitro is a cost-effective and rapid method to screen multiple candidates and confirm the functional consequences of OPN silencing before committing to expensive in vivo studies.

-

Obtain Target Sequence: Retrieve the human SPP1 mRNA reference sequence (including splice variant-specific sequences like OPN-c if desired) from the NCBI database (RefSeq).

-

Utilize Design Algorithms: Input the sequence into at least two independent, validated siRNA design tools (e.g., IDT's RNAi Design Tool, Thermo Fisher's BLOCK-iT RNAi Designer). These tools apply criteria (e.g., GC content 30-50%, avoiding internal repeats, filtering for low off-target potential via BLAST search against the human transcriptome) to generate candidate sequences.

-

Select Candidates: Choose 3-5 top-scoring siRNA sequences targeting different regions of the OPN mRNA. Include at least one sequence targeting the specific exon of OPN-c if it is a primary target.

-

Control Selection (Self-Validating System):

-

Negative Control: A scrambled siRNA sequence with no known homology to the human genome. This control is critical to ensure that observed effects are not due to the delivery vehicle or the general presence of dsRNA.

-

Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH, PPIB) to validate the transfection procedure.

-

-

Procurement: Order chemically synthesized, high-purity siRNAs from a reputable vendor. Consider chemical modifications (e.g., 2'-O-methyl, phosphorothioate linkages) to enhance stability.

-

Cell Line Selection: Use well-characterized breast cancer cell lines with high endogenous OPN expression (e.g., MDA-MB-231 for triple-negative, BT-549). Include a low-OPN expressing line (e.g., MCF-7) as a negative control for functional assays.

-

Transfection:

-

Plate cells to be 70-80% confluent at the time of transfection.

-

Prepare siRNA-lipid complexes using a commercial transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A typical final siRNA concentration is 10-25 nM.

-

Incubate cells with the complexes for 48-72 hours.

-

-

Target Knockdown Verification (48h post-transfection):

-

qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR using validated primers for SPP1 and a reference gene (e.g., ACTB). Calculate knockdown efficiency using the ΔΔCt method. Benchmark for success: >70% reduction in OPN mRNA compared to the scrambled control.

-

Western Blot: Lyse cells and quantify total protein. Perform SDS-PAGE and immunoblotting using a validated anti-OPN antibody. Benchmark for success: Visible reduction in OPN protein levels.

-

-

Functional Assays (72h post-transfection):

-

Invasion Assay: Seed transfected cells in the upper chamber of a Matrigel-coated Transwell insert. Add chemoattractant (e.g., 10% FBS) to the lower chamber. After 24-48 hours, stain and count the cells that have invaded through the Matrigel. Expected Outcome: Significant reduction in invasion in OPN siRNA-treated cells vs. controls.

-

Migration (Wound Healing) Assay: Create a "scratch" in a confluent monolayer of transfected cells. Image the wound at 0h and 24h. Measure the rate of wound closure. Expected Outcome: Delayed wound closure in OPN siRNA-treated cells.

-

Cell Viability Assay (e.g., MTT/XTT): Assess cell proliferation/viability. Expected Outcome: A modest reduction in viability may be observed, as OPN has anti-apoptotic functions.[9]

-

Workflow Stage 2: Formulation and In Vivo Evaluation

Causality: Unformulated ("naked") siRNAs are rapidly degraded by nucleases in the bloodstream and cannot cross the cell membrane.[14] A delivery vehicle is essential to protect the siRNA, facilitate its delivery to the tumor site (via the enhanced permeability and retention effect or active targeting), and mediate endosomal escape into the cytoplasm where the RNAi machinery resides.[19] In vivo models are indispensable for evaluating therapeutic efficacy in the context of a complex tumor microenvironment and assessing systemic safety.

This protocol is a conceptual outline. The precise ratios and methods are often proprietary and require extensive optimization.

-

Component Preparation: Prepare separate ethanol solutions of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid. Prepare an aqueous solution of the OPN-targeting siRNA at an acidic pH (e.g., pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanol-lipid stream with the aqueous siRNA stream. The rapid change in polarity causes the components to self-assemble into LNPs, encapsulating the siRNA.

-

Purification and Characterization: Remove residual ethanol and unencapsulated siRNA via dialysis or tangential flow filtration.

-

Quality Control (Self-Validating System):

-

Particle Size & Polydispersity: Measure using Dynamic Light Scattering (DLS). Target: 80-120 nm, PDI < 0.2.

-

Zeta Potential: Determine surface charge.

-

Encapsulation Efficiency: Quantify the amount of siRNA inside the LNPs using a fluorescent dye assay (e.g., RiboGreen). Target: >90%.

-

-

Model System: Use 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID).

-

Tumor Implantation: Implant 1-2 million MDA-MB-231 cells (stably expressing luciferase for bioluminescence imaging) into the 4th mammary fat pad.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers and/or bioluminescence imaging (BLI). When tumors reach ~100 mm³, randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Saline (Vehicle)

-

Group 2: LNP encapsulating scrambled siRNA

-

Group 3: LNP encapsulating OPN siRNA

-

-

Dosing: Administer treatments via intravenous (tail vein) injection. A typical dosing schedule is 1-3 mg/kg siRNA, twice weekly for 3-4 weeks.

-

Efficacy Readouts:

-

Primary Tumor Growth: Measure tumor volume with calipers twice weekly.

-

Metastasis: Perform whole-body BLI weekly to quantify metastatic burden, particularly in the lungs and liver.

-

Survival: Monitor animal health and record survival endpoints.

-

-

Terminal Analysis: At the end of the study, harvest primary tumors and metastatic organs (e.g., lungs).

-

Target Engagement: Confirm OPN mRNA knockdown in tumor tissue via qRT-PCR.

-

Histology: Perform H&E staining to assess tumor morphology and immunohistochemistry (IHC) for OPN protein and proliferation markers (e.g., Ki-67).

-

Workflow Stage 3: Biomarker Development

Causality: Breast cancer is a heterogeneous disease. A biomarker strategy is essential to identify the patient population that will derive the most benefit from an OPN-targeted therapy, enabling a precision medicine approach and increasing the likelihood of clinical trial success.[20][21]

-

Predictive Biomarker Identification: In the in vivo study, stratify tumors based on baseline OPN expression (mRNA and protein). Correlate baseline OPN levels with therapeutic response to the OPN siRNA LNP.

-

Potential Biomarkers:

-

Tumor SPP1 mRNA levels: Quantified by qRT-PCR or RNA-seq from a tumor biopsy.

-

OPN-c Splice Variant Expression: A high OPN-c to OPN-a ratio could be a strong predictor of response.[5][12]

-

Plasma OPN levels: While convenient, this may reflect systemic inflammation and not just tumor-specific production, requiring careful validation.

-

Part 4: Conclusion and Future Directions

Targeting OPN mRNA represents a highly promising therapeutic strategy for breast cancer, particularly for aggressive and metastatic subtypes. The methodologies outlined in this guide provide a robust framework for the preclinical development of siRNA, shRNA, or ASO-based therapeutics. By directly inhibiting the production of this key oncogenic driver, it is possible to simultaneously disrupt multiple arms of cancer progression—from primary tumor growth to invasion and immune suppression.

The critical path to clinical translation will depend on continued innovation in drug delivery to enhance tumor-specific accumulation and minimize off-target exposure.[14][19] Furthermore, combining OPN mRNA silencing with other therapies, such as immune checkpoint inhibitors, could yield synergistic effects, as reducing OPN may sensitize the tumor to immunotherapy by alleviating its immunosuppressive microenvironment.[1] A well-defined biomarker strategy will be paramount for guiding patient selection and ensuring that this potent therapeutic approach reaches the patients who need it most.

References

-

Lee, Y.J., et al. (2024). Osteopontin is a therapeutic target that drives breast cancer recurrence. Nature Communications. [Link]

-

Pang, X., et al. (2023). Role of osteopontin in cancer: From pathogenesis to therapeutics (Review). Spandidos Publications. [Link]

-

Sun, B., et al. (2011). A humanized anti-osteopontin antibody inhibits breast cancer growth and metastasis in vivo. Oncotarget. [Link]

-

Ahmad, A., et al. (2024). Therapeutic delivery of siRNA for the management of breast cancer and triple-negative breast cancer. Taylor & Francis Online. [Link]

-

Wang, T., et al. (2023). siRNA therapeutics for breast cancer: recent efforts in targeting metastasis, drug resistance, and immune evasion. Journal of Translational Medicine. [Link]

-

Song, G., et al. (2016). Prognostic Value of Osteopontin Splice Variant-c Expression in Breast Cancers: A Meta-Analysis. BioMed Research International. [Link]

-

Ahmad, A., et al. (2024). Therapeutic delivery of siRNA for the management of breast cancer and triple-negative breast cancer. National Center for Biotechnology Information. [Link]

-

Hossain, S., et al. (2021). Therapeutic Potency of Nanoformulations of siRNAs and shRNAs in Animal Models of Cancers. Cancers. [Link]

-

Bhattacharjee, S., & Chakraborty, S. (2024). Investigating the Role of Osteopontin (OPN) in the Progression of Breast, Prostate, Renal and Skin Cancers. MDPI. [Link]

-

Bayat, N., et al. (2024). Cutting-edge approaches for targeted drug delivery in breast cancer: beyond conventional therapies. Nanoscale. [Link]

-

Tuck, A.B., & Chambers, A.F. (2001). The Role of Osteopontin in Breast Cancer: Clinical and Experimental Studies. Journal of Mammary Gland Biology and Neoplasia. [Link]

-

Xu, L., et al. (2022). Osteopontin in Cancer: Mechanisms and Therapeutic Targets. Cancers. [Link]

-

Healy, K.D., & O’Brien, F.J. (2023). Meta-analysis of Osteopontin splice variants in cancer. BMC Cancer. [Link]

-

Najafi, M., et al. (2019). Preclinical and Clinical Trials of New Treatment Strategies Targeting Cancer Stem Cells in Subtypes of Breast Cancer. Journal of Cellular Physiology. [Link]

-

Fauchon, M., et al. (2023). Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma. Cancers. [Link]

-

Mi, Z., et al. (2009). Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer. Journal of Translational Medicine. [Link]

-

Shevde, L.A., & Samant, R.S. (2014). Osteopontin -- a promising biomarker for cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

-

Amant, F., et al. (2024). Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside. MDPI. [Link]

-

Crown Bioscience. (n.d.). Breast Cancer Drug Development Models. Crown Bioscience. [Link]

-

Wang, Y., et al. (2023). Nanoparticle-Mediated mRNA Delivery to Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Tumors. ACS Publications. [Link]

-

Various Authors. (2023). Editorial: Therapeutic targeting of splicing variants in cancer. Frontiers in Pharmacology. [Link]

-

Various Authors. (2024). The Multifaceted Role of Osteopontin in Cancer Microenvironment and Immune Regulation. Frontiers. [Link]

-

Vall d'Hebron Institute of Oncology. (n.d.). IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION. VHIO. [Link]

-

Ferguson, M.R., & Hutti, J.E. (2022). Abstract I008: Antisense Oligonucleotides as Therapeutics for Difficult-to-Drug Targets in Oncology. AACR Journals. [Link]

-

Ibilibor, C. (2024). New Study: Biomarker Identification for Targeted Therapies in 10K Tumor Samples. DocWire News. [Link]

-

Lv, L., et al. (2021). Nanosized Drug Delivery Systems for Breast Cancer Stem Cell Targeting. International Journal of Nanomedicine. [Link]

-

Zhang, Y., et al. (2023). Osteopontin and Cancer: Insights into Its Role in Drug Resistance. Cancers. [Link]

-

Kumar, V., et al. (2023). Insights on prospects of nano-siRNA based approaches in treatment of Cancer. Frontiers in Nanotechnology. [Link]

-

Lam, B.Q., & Korah, J. (2022). The Multifaceted Role of Osteopontin in Modulating the Tumor Microenvironment. Frontiers in Immunology. [Link]

-

Weber, G.F., et al. (2018). Abstract P2-11-36: Osteopontin splice variants indicate prognosis in premalignant breast lesions. AACR Journals. [Link]

-

Zhang, Y., et al. (2023). An Overview of Nanoparticle-Based Delivery Platforms for mRNA Vaccines for Treating Cancer. MDPI. [Link]

-

Johns Hopkins Medicine. (2023). Experimental Cancer Drug Eliminates Bone Metastases Caused by Breast Cancer in Lab Models. Johns Hopkins Medicine Newsroom. [Link]

-

Klink, A.J., et al. (2024). Real-World Insights on Biomarker Testing Patterns and Implications for mNSCLC Therapy Selection. The American Journal of Managed Care. [Link]

-

Kale, S., & Raja, R. (2014). Role of osteopontin in the pathophysiology of cancer. Cancer Science. [Link]

-

Resina, S., et al. (2015). Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic. Frontiers in Chemistry. [Link]

-

Case Western Reserve University. (2015). siRNA-toting nanoparticles inhibit breast cancer metastasis. CWRU Newsroom. [Link]

-

Leung, Y.K., et al. (2018). Treatments Targeting the Androgen Receptor and Its Splice Variants in Breast Cancer. International Journal of Molecular Sciences. [Link]

-

Grivas, P. (2024). Spotlighting Sequencing and Biomarkers in Bladder Cancer Management. OncLive. [Link]

-

Jansen, B., & Zangemeister-Wittke, U. (2002). Antisense oligonucleotides for cancer therapy-an overview. PubMed. [Link]

-

Mendes, F., et al. (2022). Actively Targeted Nanomedicines in Breast Cancer: From Pre-Clinal Investigation to Clinic. Pharmaceutics. [Link]

-

The Media Line. (2024). New Research by Israeli Scientists Shows Existing Drugs May Curb Bone Metastasis in Breast Cancer Patients. The Media Line. [Link]

-

Mirzaei, Y., et al. (2024). Animal models in preclinical metastatic breast cancer immunotherapy research: A systematic review and meta-analysis of efficacy outcomes. PLOS One. [Link]

-

Villegas, K., & Bartholomeusz, C. (2022). Leveraging Preclinical Models of Metastatic Breast Cancer. DigitalCommons@TMC. [Link]

Sources

- 1. Osteopontin is a therapeutic target that drives breast cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A humanized anti-osteopontin antibody inhibits breast cancer growth and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic Value of Osteopontin Splice Variant-c Expression in Breast Cancers: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of osteopontin in cancer: From pathogenesis to therapeutics (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meta-analysis of Osteopontin splice variants in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Multifaceted Role of Osteopontin in Cancer Microenvironment and Immune Regulation [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. siRNA therapeutics for breast cancer: recent efforts in targeting metastasis, drug resistance, and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Therapeutic Potency of Nanoformulations of siRNAs and shRNAs in Animal Models of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Antisense oligonucleotides for cancer therapy-an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cutting-edge approaches for targeted drug delivery in breast cancer: beyond conventional therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION | Netherlands Cancer Institute [nki.nl]

- 21. ajmc.com [ajmc.com]

Technical Deep Dive: OPN-IN-1 vs. Osteopontin Blocking Antibodies

A Comparative Analysis of Upstream Suppression versus Functional Neutralization

Executive Summary

This technical guide provides a rigorous comparison between OPN-IN-1 , a small molecule inhibitor of Osteopontin (OPN) expression, and OPN-blocking antibodies , which function as biologic neutralizing agents.

For researchers and drug developers, the distinction is fundamental: OPN-IN-1 operates intracellularly to silence the production of the SPP1 gene product, whereas blocking antibodies operate extracellularly to sterically hinder the interaction of secreted OPN with its receptors (Integrins/CD44). This guide details the mechanistic divergences, experimental validation protocols, and strategic applications for each modality.

The Target: Osteopontin (SPP1) Mechanics

To select the appropriate inhibitor, one must understand the lability of the target. Osteopontin (OPN) is an intrinsically disordered phosphoprotein (IDP) rich in aspartic acid and glutamic acid. It functions primarily as a matricellular adapter, linking the extracellular matrix (ECM) to cell surface signaling receptors.

-

Key Functional Domains:

-

RGD Sequence (Arg-Gly-Asp): The primary binding site for integrins, particularly

, -

SVVYGLR Sequence: A cryptic epitope exposed only after thrombin cleavage, critical for binding

and -

CD44 Binding Site: Located at the C-terminus, independent of the RGD motif.

-

OPN-IN-1: The Small Molecule Expression Inhibitor

CAS No: 2257492-95-6 Molecular Class: Small Molecule (Cell-Permeable)

Mechanism of Action

OPN-IN-1 (often referred to in literature as Compound 11) acts as a phenotypic suppressor of SPP1 gene expression. Unlike antibodies that bind the protein, OPN-IN-1 intervenes upstream. It permeates the cell membrane and downregulates the transcription or translation machinery responsible for OPN synthesis.

-

Locus of Effect: Intracellular (Cytoplasm/Nucleus).

-

Outcome: Reduction in total cellular and secreted OPN load.

-

Kinetics: Delayed onset. Efficacy is dependent on the natural turnover rate of existing OPN mRNA and protein. Significant reduction typically requires 24–48 hours of incubation.

Experimental Protocol: Validating OPN-IN-1 Efficacy

Objective: Quantify the reduction of OPN protein levels in metastatic breast cancer cells (e.g., MDA-MB-231).

-

Seeding: Plate cells at

cells/well in a 6-well plate. Allow adhesion overnight. -

Treatment:

-

Dissolve OPN-IN-1 in DMSO (Stock: 10 mM).[2]

-

Treat cells with graded concentrations: 0, 10, 25, and 50 µM.

-

Control: Vehicle control (DMSO < 0.1%).

-

-

Incubation: Incubate for 24 hours . (Note: Shorter times may not reflect transcriptional suppression).

-

Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Readout (Western Blot):

-

Load 20 µg protein/lane.

-

Probe with anti-OPN antibody (polyclonal recommended to catch all isoforms).

-

Success Metric: Densitometry should show a dose-dependent decrease in the ~66 kDa (glycosylated) band compared to

-actin loading control.

-

Blocking Antibodies: The Biologic Neutralizers

Class: Monoclonal/Polyclonal Antibodies (IgG) Examples: 100D3, 2K1, 10A16

Mechanism of Action

Blocking antibodies function via steric hindrance . They do not reduce the amount of OPN protein; rather, they coat specific epitopes on the secreted protein to prevent receptor docking.

-

Locus of Effect: Extracellular (Secreted fluid or ECM).

-

Outcome: Functional silence. The protein is present but unable to trigger signal transduction (e.g., FAK/Src phosphorylation).

-

Specificity:

-

Pan-neutralizing: Targets the RGD loop (blocks

). -

Cleavage-specific: Targets the SVVYGLR motif (blocks

interaction post-thrombin cleavage).[1]

-

Experimental Protocol: Functional Neutralization Assay

Objective: Assess the ability of an antibody to block OPN-mediated cell adhesion.

-

Coating: Coat 96-well plates with recombinant Human OPN (5 µg/mL) in PBS overnight at 4°C.

-

Blocking: Wash and block non-specific sites with 1% BSA for 1 hour.

-

Antibody Pre-incubation (Critical Step):

-

Add the anti-OPN blocking antibody (e.g., clone 100D3) at varying concentrations (0.1 – 10 µg/mL) to the wells.

-

Incubate for 30–60 minutes before adding cells. This ensures the epitope is masked.

-

-

Cell Addition: Add

cells (e.g., HEK293 transfected with -

Adhesion: Incubate for 45 minutes at 37°C.

-

Quantification:

-

Wash away non-adherent cells gently with PBS.

-

Fix and stain adherent cells (Crystal Violet or WST-1 assay).

-

Success Metric: A sigmoidal reduction in optical density (OD) as antibody concentration increases.

-

Comparative Data Analysis

The following table summarizes the operational differences critical for experimental design.

| Feature | OPN-IN-1 (Small Molecule) | Blocking Antibodies (Biologic) |

| Primary Target | SPP1 Expression Machinery | Secreted OPN Protein Epitopes |

| Location of Action | Intracellular | Extracellular / Matrix |

| Time to Effect | Slow (24–48h, turnover dependent) | Immediate (upon binding) |

| Reversibility | Reversible (washout requires protein resynthesis) | Reversible (dissociation dependent) |

| Specificity | Moderate (potential off-target kinase effects) | High (Epitope specific: RGD vs SVVYGLR) |

| Key Application | Studying loss of total protein function | Dissecting specific receptor interactions |

| Delivery | Cell-permeable (direct addition) | Injection / Co-incubation |

Visualizing the Mechanisms[3]

Diagram 1: Pathway Intervention Points

This diagram illustrates the distinct intervention points of OPN-IN-1 (Intracellular) versus Blocking Antibodies (Extracellular).

Caption: OPN-IN-1 suppresses synthesis intracellularly, while antibodies physically block the receptor-ligand interface extracellularly.

Diagram 2: Decision Logic for Experimental Design

Use this flow to select the correct agent for your study.

Caption: Decision matrix for selecting between expression inhibition (OPN-IN-1) and functional blockade (Antibodies).

References

-

National Institutes of Health (NIH). (2020). Neutralizing antibody against osteopontin attenuates non-alcoholic steatohepatitis in mice. PubMed Central. Retrieved from [Link]

-

PLOS ONE. (2014). Inhibition of Bone Morphogenetic Protein Signal Transduction Prevents Vascular Calcification.[3] Retrieved from [Link]

-

Diabetes Journals. (2010). Neutralization of Osteopontin Inhibits Obesity-Induced Inflammation and Insulin Resistance. Retrieved from [Link]

Sources

- 1. The role of osteopontin in inflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Bone Morphogenetic Protein Signal Transduction Prevents the Medial Vascular Calcification Associated with Matrix Gla Protein Deficiency | PLOS One [journals.plos.org]

Technical Guide: Signaling Pathways Modulated by OPN Expression Inhibitor 1 (OPN-IN-1)

Executive Summary

OPN Expression Inhibitor 1 (also identified as Compound 11 or OPN-IN-1 ) is a specialized small-molecule inhibitor belonging to the dehydroabietic acid (DHA) ether derivative class, characterized by a 1,2,3-triazole ring.[1][2] Unlike RNA interference (siRNA) strategies that degrade mRNA post-transcriptionally, OPN-IN-1 interferes with the cellular machinery—potentially at the epigenetic or transcriptional level—to potently suppress the synthesis of Osteopontin (OPN/SPP1) .

This guide details the mechanistic impact of OPN-IN-1 on critical oncogenic and inflammatory signaling cascades. By silencing OPN, this compound effectively dismantles the autocrine and paracrine loops driving tumor metastasis, immune evasion (via PD-L1), and cytokine storms (sepsis).

Molecular Identity and Mechanism of Action

Chemical Profile[2][3]

-

Nomenclature: OPN Expression Inhibitor 1; Compound 11; OPN-IN-1.[2][3]

-

Chemical Structure: A DHA derivative incorporating a 1,2,3-triazole moiety.[1][2] This structural modification enhances bioavailability and potency compared to native DHA.

-

Primary Target: The upstream regulation of the SPP1 gene (encoding Osteopontin).

Mechanism of Inhibition vs. siRNA

While siRNA requires transfection reagents to degrade existing mRNA, OPN-IN-1 is cell-permeable and acts directly to prevent the accumulation of OPN protein.[5]

-

Advantages: Rapid onset, no need for lipid transfection vectors, and suitability for in vivo administration (e.g., tail vein injection).

-

Effect: Dose-dependent reduction of intracellular and secreted OPN, leading to the collapse of receptor-mediated downstream signaling.

Core Signaling Pathways Affected[2][5]

The therapeutic efficacy of OPN-IN-1 stems from its ability to starve cells of OPN, the ligand required to activate CD44 and Integrin receptors.

The OPN / CD44 / NF-κB Axis

This is the primary pathway mediating immune evasion and inflammation.

-

Mechanism: Secreted OPN binds to the CD44 receptor (specifically CD44v6 isoforms). This interaction recruits adaptor proteins that trigger the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.

-

Impact of Inhibition:

-

Immune Checkpoints: Reduced NF-κB activity leads to downregulated PD-L1 expression, potentially re-sensitizing tumors to T-cell mediated killing.

-

Inflammation: Suppression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), critical in sepsis and cytokine storm models.

-

The OPN / Integrin αvβ3 / PI3K / Akt Axis

This pathway drives tumor cell survival, invasion, and drug resistance.

-

Mechanism: OPN contains an RGD sequence that binds high-affinity Integrin αvβ3. This ligation activates Focal Adhesion Kinase (FAK) and Src, which subsequently activate PI3K and Akt .

-

Impact of Inhibition:

-

Metastasis: Decreased phosphorylation of Akt (p-Akt) reduces cell migration and invasion capabilities (e.g., in MDA-MB-435 breast cancer cells).

-

Apoptosis: Withdrawal of the survival signal increases sensitivity to chemotherapeutics like Temozolomide (TMZ).

-

The NLRP3 Inflammasome / Pyroptosis Pathway

Relevant in acute lung injury and sepsis.

-

Mechanism: High OPN levels prime the NLRP3 inflammasome , leading to Caspase-1 activation and the cleavage of Gasdermin D (GSDMD), causing pyroptosis (inflammatory cell death).

-

Impact of Inhibition: OPN-IN-1 treatment prevents NLRP3 assembly, inhibiting Caspase-1 activation and reducing tissue damage in septic shock models.

Pathway Visualization

The following diagram illustrates the cascade effects of OPN-IN-1 treatment.

Caption: Schematic of OPN-IN-1 mechanism. Red line indicates inhibition point; downstream pathways (Green) are subsequently suppressed, preventing pathological outcomes (Black).

Experimental Validation Protocols

To rigorously validate the efficacy of OPN-IN-1 in your specific model, follow these standardized protocols.

In Vitro Efficacy Assay (Western Blot)

Objective: Confirm reduction of OPN protein and inhibition of downstream phosphorylation (p-Akt, p-p65).

| Parameter | Specification |

| Cell Line | MDA-MB-435 (Breast Cancer) or U87-MG (Glioblastoma) |

| Reagent | OPN-IN-1 (Dissolved in DMSO, 10 mM stock) |

| Dose Range | 0, 10, 25, 50 µM |

| Incubation | 24 - 48 Hours |

| Lysis Buffer | RIPA + Protease/Phosphatase Inhibitor Cocktail |

Protocol Steps:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment overnight. -

Treatment: Replace media with fresh media containing OPN-IN-1 at designated concentrations. Control wells receive 0.1% DMSO.

-

Harvest: Wash cells 2x with cold PBS. Lyse directly on ice using 150 µL RIPA buffer. Scrape and collect.

-

Blotting: Resolve 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.

-

Antibodies:

-

Primary: Anti-OPN (1:1000), Anti-p-Akt (S473) (1:1000), Anti-p-NF-κB p65 (1:1000).

-

Loading Control: Anti-GAPDH or Anti-β-Actin.

-

In Vivo Sepsis Model (CLP)

Objective: Assess survival and cytokine reduction in a systemic inflammation model.

-

Animal Model: C57BL/6 Mice (Male, 8-10 weeks).

-

Induction: Cecal Ligation and Puncture (CLP).[6]

-

Treatment: OPN-IN-1 (e.g., 10-20 mg/kg) via tail vein injection immediately post-surgery.

-

Readout:

-

Survival analysis (Kaplan-Meier) over 7 days.

-

Serum ELISA for IL-6, TNF-α at 24 hours.

-

Lung histology (H&E staining) for alveolar damage.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vitro validation of OPN-IN-1 activity.

Quantitative Data Summary

The following table summarizes typical IC50 values and fold-changes observed in literature for OPN-IN-1 treatment.

| Metric | Experimental Context | Observed Effect | Significance |

| OPN Protein Levels | MDA-MB-435 Cells (50 µM, 24h) | ~0.3-fold reduction (70% inhibition) | High Potency |

| Cell Invasion | Transwell Assay (Breast Cancer) | >50% reduction in migratory cells | Anti-Metastatic |

| Survival Rate | Murine Sepsis Model (CLP) | Increased from ~20% to ~70% | High Therapeutic Index |

| Cytokine Levels | Serum IL-6 (Sepsis Model) | Reduction from ~660 pg/mL to ~125 pg/mL | Anti-Inflammatory |

References

-

National Institutes of Health (NIH). The injury effect of osteopontin in sepsis-associated lung injury. PubMed Central. Available at: [Link]

-

Springer Medizin. Lateralized response of skull bone marrow via osteopontin signaling in mice after ischemia reperfusion. Springer. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OPN expression inhibitor 1 | anti-cancer | TargetMol [targetmol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The injury effect of osteopontin in sepsis-associated lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

how to dissolve OPN expression inhibitor 1 for cell culture

Technical Application Note: Solubilization and Cellular Application of OPN Expression Inhibitor 1

Executive Summary & Chemical Profile

OPN Expression Inhibitor 1 is a specialized docosahexaenoic acid (DHA) ether derivative containing a 1,2,3-triazole ring.[1][2] It functions by suppressing the expression of Osteopontin (OPN/SPP1), a matricellular protein critical in tumor metastasis, immune regulation, and inflammation.

The primary challenge in utilizing this inhibitor in in vitro assays is its significant hydrophobicity. Improper solubilization leads to micro-precipitation in aqueous cell culture media, resulting in inconsistent dosing, false-negative results, or physical cellular stress (crystal formation). This guide provides a validated protocol for dissolving, storing, and delivering this compound to cells with high reproducibility.

Physicochemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | OPN Expression Inhibitor 1 | Also known as "Compound 11" in literature.[1][2][3] |

| CAS Number | 2257492-95-6 | Unique identifier for verification. |

| Molecular Weight | 455.55 g/mol | Essential for Molarity (M) calculations. |

| Appearance | White to off-white solid | |

| Solubility (DMSO) | ~91 - 140 mg/mL | Highly soluble in organic solvents. |

| Solubility (Water) | Insoluble | Critical: Do not attempt direct aqueous dissolution. |

| Storage (Powder) | -20°C (3 years) | Protect from light and moisture. |

| Storage (Stock) | -80°C (6 months) | Avoid repeated freeze-thaw cycles. |

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) in 100% DMSO.

Reagents Required:

-

Sterile Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, ≥99.9%)

-

Vortex mixer

-

Sonicator (water bath)

Step-by-Step Methodology:

-

Centrifugation: Before opening the vial, centrifuge the product tube at 10,000 x g for 1 minute. This ensures the powder is at the bottom and not lost in the cap.

-

Solvent Calculation: Calculate the volume of DMSO required using the formula:

-

Example: To make a 10 mM stock from 1 mg of inhibitor:

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial.

-

Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution must be completely clear.

-

Aliquoting: Divide the Master Stock into small aliquots (e.g., 20–50 µL) in sterile, light-protected microcentrifuge tubes.

-

Storage: Store aliquots at -80°C. Note: DMSO freezes at 18.5°C; ensure tubes are sealed tightly to prevent moisture ingress upon thawing.

Protocol B: Preparation of Working Solution for Cell Culture

Objective: Dilute the Master Stock into aqueous culture media without causing precipitation ("crashing out").

Critical Constraint: The final DMSO concentration in the cell culture well must remain below the toxicity threshold for your specific cell line (typically < 0.5%, ideally < 0.1%).

The "Intermediate Dilution" Method: Directly adding high-concentration DMSO stock to media often causes local precipitation. We recommend an intermediate step.

-

Thaw Stock: Thaw one aliquot of Master Stock (e.g., 10 mM) at room temperature. Vortex briefly.

-

Prepare Intermediate Solution (100x):

-

Dilute the Master Stock into a fresh tube containing sterile media (or PBS) to create a concentration 100x higher than your final target.

-

Note: If the target is 50 µM, prepare a 5 mM intermediate.

-

Observation: If the solution turns cloudy immediately, the concentration is too high for the aqueous buffer. You may need to perform serial dilutions in DMSO first, keeping the organic phase high until the final step.

-

-

Final Dilution (1x):

-

Add the Intermediate Solution to your pre-warmed cell culture media (containing serum).

-

Mix gently by pipetting.

-

-

Visual Inspection: Examine the media under a microscope (10x or 20x). If you see needle-like crystals or amorphous debris, the compound has precipitated.

-

Corrective Action: Reduce the final concentration or increase the DMSO ratio slightly (up to 0.5% max).

-

Experimental Workflow Visualization

The following diagram illustrates the validated workflow to ensure compound stability and experimental reproducibility.

Figure 1: Step-by-step solubilization workflow designed to minimize precipitation risks and ensure consistent dosing.

Mechanism of Action & Biological Context[2][3][5][6]

Understanding why you are applying this inhibitor is crucial for experimental design. OPN Expression Inhibitor 1 acts upstream, reducing the production of the Osteopontin protein.[1][3] This distinguishes it from antibody blockades (which bind secreted OPN) or receptor antagonists.

Target Pathway: OPN (SPP1) interacts with CD44 and Integrins (αvβ3) to drive cell survival (PI3K/Akt) and migration. By inhibiting expression, this compound dampens the entire downstream signaling cascade.

Figure 2: Mechanistic pathway showing the upstream intervention point of OPN Expression Inhibitor 1 compared to downstream signaling events.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | "Solvent Shock" (Rapid change in polarity) | Use the "Intermediate Dilution" method (Protocol B). Add inhibitor to media dropwise while swirling. |

| Cell Toxicity (Non-Specific) | High DMSO concentration | Ensure final DMSO is < 0.5% (v/v). Include a "Vehicle Control" (DMSO only) in all experiments. |

| Loss of Activity | Hydrolysis or Oxidation | Store stock at -80°C. Do not use stocks older than 6 months. Ensure the cap is tight to prevent DMSO hygroscopicity. |

| Inconsistent IC50 | Serum Binding | OPN inhibitors may bind to serum proteins. If potency is low, test in reduced-serum media (e.g., 1% FBS) for short durations. |

References

Sources

Application Note: Precision Western Blot Analysis of Osteopontin (OPN) Modulation by Small Molecule Inhibitors

Abstract

Osteopontin (OPN) is a matricellular phosphoglycoprotein critically involved in tumor metastasis, inflammation, and tissue remodeling. Its analysis via Western Blot (WB) is notoriously challenging due to extensive post-translational modifications (PTMs), including glycosylation, phosphorylation, and proteolytic cleavage by thrombin and MMPs. This guide provides a rigorous, self-validating protocol for assessing OPN modulation following inhibitor treatment. It distinguishes between expression inhibition (reducing total protein) and functional inhibition (blocking cleavage), offering a dual-compartment strategy (lysate vs. secretome) to ensure data integrity.

Introduction: The OPN Complexity

Standard Western blot protocols often fail for OPN because the protein does not migrate at its predicted molecular weight (~33 kDa). Instead, it appears as a broad smear or multiple distinct bands ranging from 44 kDa to 75+ kDa.

Biological Context & Inhibitor Relevance[1][2][3][4][5][6]

-

Glycosylation: OPN is heavily N- and O-glycosylated, causing significant MW shifts and band smearing.

-

Proteolytic Processing: OPN is a substrate for Thrombin and Matrix Metalloproteinases (MMPs).[1][2]

-

Full Length (FL-OPN): ~60–75 kDa (glycosylated).

-

N-Terminal Fragment (OPN-N): ~32–40 kDa (contains integrin-binding RGD site).

-

C-Terminal Fragment (OPN-C): ~25–30 kDa (contains CD44 binding site).

-

-

Inhibitor Classes:

-

Upstream Regulators: NF-kB inhibitors, Wnt inhibitors (reduce transcription).

-

Protease Inhibitors: Thrombin inhibitors (e.g., Argatroban), MMP inhibitors (prevent cleavage into active fragments).

-

Experimental Design Strategy

To generate publication-grade data, you must analyze both the intracellular lysate (synthesis) and the conditioned media (secretion/cleavage).

The "Self-Validating" Control System

-

Positive Control: Use a high-OPN expressing line (e.g., MDA-MB-231 breast cancer cells) to validate antibody specificity.

-

Negative Control: OPN-knockdown (siRNA) lysate to confirm band identity amidst background noise.

-

Deglycosylation Control: Treat a lysate aliquot with PNGase F . If the smear collapses into a sharp ~33 kDa band, the smear is OPN, not degradation.

Diagram 1: OPN Signaling & Inhibitor Intervention Points

Caption: OPN production pathway illustrating intervention points for expression inhibitors (upstream) versus protease inhibitors (extracellular).

Detailed Protocol

Phase 1: Cell Culture & Inhibitor Treatment

Critical Step: OPN is secreted. Serum (FBS) contains abundant bovine proteins (albumin) that distort electrophoresis of secreted media.

-

Seed cells to reach 70-80% confluency.

-

Wash cells 2x with PBS to remove all traces of serum.

-

Add Serum-Free Media (SFM) containing the Inhibitor or Vehicle (DMSO).

-

Incubate for the optimized time (usually 24–48 hours for expression changes).

Phase 2: Sample Preparation (Dual-Compartment)

A. Conditioned Media (Secretome)

Since OPN is diluted in media, you must concentrate it.

-

Collect media and centrifuge at 500 x g for 5 min to remove floating cells.

-

Concentration (Choose one):

-

Method A (Amicon Ultra): Use a 10 kDa cutoff centrifugal filter. Spin 4mL down to 100µL.

-

Method B (TCA Precipitation): Add Trichloroacetic acid to 20% final conc. Incubate on ice (30 min). Spin 14k rpm (15 min). Wash pellet with cold acetone. Resuspend in 1x Loading Buffer + 1M Tris (to neutralize pH).

-

-

Normalization: You cannot use Actin/GAPDH for media.

-

Gold Standard: Normalize loading volume based on the total protein content of the adherent cells from the same well (lysed in Step B).

-

Alternative: Perform Ponceau S staining on the membrane after transfer to verify equal loading of total secreted protein.

-

B. Cell Lysate (Intracellular)

-

Wash adherent cells with cold PBS.

-

Lyse in RIPA Buffer supplemented with:

-

Protease Inhibitor Cocktail (Critical to prevent degradation).

-

Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) to preserve PTMs.

-

-

Sonicate (3x 10 sec pulses) to shear DNA (prevents viscous globs).

-

Centrifuge 14k rpm, 15 min, 4°C. Collect supernatant.

Phase 3: Electrophoresis & Transfer

-

Gel: Use 10% or 12% SDS-PAGE . Do not use high % gels as glycosylated OPN smears can be high MW.

-

Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred (100V, 60-90 min) to ensure transfer of high MW glycosylated forms.

Phase 4: Antibody Selection & Detection

The most common failure point is epitope mismatch.

-

For Total OPN: Use a polyclonal antibody raised against the full-length protein.

-

For Cleavage Analysis:

-

Anti-N-Terminus: Detects Full Length + N-term fragment.

-

Anti-C-Terminus: Detects Full Length + C-term fragment.

-

Diagram 2: Experimental Workflow

Caption: Workflow emphasizing the normalization of secreted media volume based on the protein concentration of the corresponding cell lysate.

Data Analysis & Interpretation

Expected Band Patterns

| Molecular Weight (kDa) | Identity | Notes |

| ~60 – 75 | Glycosylated Full-Length OPN | Broad smear. Often the dominant band in cancer cells. |

| ~55 | Phosphorylated OPN | Less glycosylated, high phosphorylation. |

| ~32 – 40 | N-Terminal Fragment | Result of Thrombin/MMP cleavage. Active integrin binder. |

| ~25 – 30 | C-Terminal Fragment | Result of Thrombin cleavage. |

| ~33 | Nascent / Deglycosylated OPN | Visible only if treated with PNGase F or Tunicamycin. |

Interpreting Inhibitor Effects[9][10]

-

Decreased Intensity of All Bands: Indicates transcriptional inhibition (e.g., NF-kB blockade).

-

Shift from Fragments to Full Length: Indicates protease inhibition (e.g., MMP inhibitor prevented cleavage).

-

MW Shift Downward: Indicates inhibition of glycosylation machinery (rare, but possible with specific metabolic inhibitors).

Troubleshooting Guide

| Issue | Cause | Solution |

| No Signal in Media | Dilute protein | Use TCA precipitation or Amicon filters (10kDa cutoff). |

| "Smear" instead of bands | Heavy Glycosylation | This is normal for OPN. Treat lysate with PNGase F to confirm specificity; the smear should collapse to ~33 kDa. |

| Multiple Bands | Proteolytic Cleavage | Use epitope-specific antibodies (N-term vs C-term) to map fragments. |

| High Background (Media) | Albumin interference | Ensure cells were washed 2x with PBS before adding Serum-Free Media. |

References

-

Agrawal, D. et al. (2001). Osteopontin: a role in signaling and cancer progression.[3][4][5][6]Seminars in Cell & Developmental Biology . Link

-

Christensen, B. et al. (2005). Post-translationally modified residues of native human osteopontin are located in clusters: identification of 36 phosphorylation and five O-glycosylation sites.Biochemical Journal . Link

-

Senger, D. R. et al. (1989). Secreted phosphoprotein 1 (osteopontin) is synthesized by neoplastic transformation.Anticancer Research . Link

-

Thermo Fisher Scientific. Western Blot Normalization Methods.Application Note . Link

-

Abcam. Western blot troubleshooting guide: Glycosylated proteins.Protocol . Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Osteopontin Is Cleaved at Multiple Sites Close to Its Integrin-binding Motifs in Milk and Is a Novel Substrate for Plasmin and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of osteopontin dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathology & Oncology Research | Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells [por-journal.com]

- 6. encyclopedia.pub [encyclopedia.pub]

High-Precision RT-PCR Strategy for Validating OPN-IN-1 Mediated Suppression and SPP1 Knockdown

Abstract & Experimental Logic

The "Knockdown" Misconception: OPN-IN-1 is a small molecule inhibitor, not a genetic silencer. It targets Osteopontin (OPN) , a phosphoprotein encoded by the ** SPP1 ** gene.[1][2][3][4] While "knockdown" strictly refers to genetic degradation (siRNA/shRNA), OPN-IN-1 is reported to suppress OPN expression levels.

To scientifically validate OPN-IN-1 efficiency, you must perform a Dual-Arm Validation :

-

Genetic Control Arm: Use SPP1-specific siRNA/shRNA to establish a "true knockdown" baseline.

-

Pharmacological Arm: Treat cells with OPN-IN-1 and compare SPP1 mRNA levels to the genetic control.

This guide provides the RT-PCR strategy to quantify SPP1 transcripts, distinguishing between transcriptional suppression (mRNA reduction) and post-translational inhibition.

Experimental Logic Diagram

The following diagram illustrates the mechanistic difference between the inhibitor and the genetic control, highlighting where RT-PCR provides critical data.

Caption: Distinction between pharmacological inhibition (OPN-IN-1) and genetic knockdown (siRNA), identifying mRNA as the validation nexus.

Target Biology & Primer Strategy

Target Gene: SPP1 (Secreted Phosphoprotein 1) Species: Homo sapiens (Human) Challenge: SPP1 undergoes extensive alternative splicing.[1] The three major variants are:

-

OPN-a: Full-length.

-

OPN-b: Lacks Exon 5.

-

OPN-c: Lacks Exon 4.

The Solution: To validate general knockdown/suppression, you must design "Pan-OPN" primers. These primers must bind to exons present in all isoforms (typically Exons 2, 3, 6, or 7) and span an intron to prevent genomic DNA (gDNA) amplification.

Validated Primer Sequences (Pan-SPP1)

These primers target the Exon 2/3 boundary, which is conserved across OPN-a, -b, and -c, ensuring total transcript quantification.

| Primer ID | Sequence (5' -> 3') | Target Region | Amplicon Size | Tm (°C) |

| hSPP1-F | GCC GAG GTG ATA GTG TGG TT | Exon 2 | 100-120 bp | 60.5 |

| hSPP1-R | TGA GGT GAT GTC CTC GTC TG | Exon 3 | 60.8 | |

| GAPDH-F (Ref) | GTC TCC TCT GAC TTC AAC AGC G | Exon 8 | 100-150 bp | 60.0 |

| GAPDH-R (Ref) | ACC ACC CTG TTG CTG TAG CCA A | Exon 9 | 60.5 |

Note: Always perform a BLAST search against your specific cell line's transcriptome if possible.

Experimental Protocol (MIQE Compliant)

Phase A: Sample Preparation & RNA Extraction

Rationale: OPN-IN-1 is often dissolved in DMSO. High DMSO concentrations can inhibit reverse transcriptases. Ensure rigorous washing during RNA extraction.

-

Treatment:

-

Control: 0.1% DMSO (Vehicle).

-

Experimental: OPN-IN-1 (e.g., 10 µM for 24h).

-

Positive Control: SPP1 siRNA (48h post-transfection).

-

-

Lysis: Wash cells 2x with PBS. Add 1 mL TRIzol or Lysis Buffer directly to the plate.

-

Extraction: Use a column-based kit (e.g., RNeasy) including an on-column DNase I digestion step . This is critical as SPP1 is highly expressed and gDNA contamination can skew results.

-

QC: Measure A260/A280 (Target: 2.0) and A260/A230 (Target: >2.0).

Phase B: Reverse Transcription (cDNA Synthesis)

Rationale: Use a High-Capacity cDNA kit. Do not use oligo(dT) alone; use a mix of Random Hexamers and oligo(dT) to capture fragmented RNA and ensure 5' coverage.

-

Input RNA: 1000 ng per reaction.

-

Reaction Volume: 20 µL.

-

Program: 25°C (10 min) -> 37°C (120 min) -> 85°C (5 min).

-

Dilution: Dilute cDNA 1:5 or 1:10 with Nuclease-Free water before qPCR.

Phase C: qPCR Workflow

Rationale: SYBR Green chemistry is sufficient for validation. Run in triplicate.

Reaction Setup (20 µL total):

-

SYBR Green Master Mix (2x): 10 µL

-

Forward Primer (10 µM): 0.4 µL (200 nM final)

-

Reverse Primer (10 µM): 0.4 µL (200 nM final)

-

cDNA Template (Diluted): 2.0 µL

-

Nuclease-Free Water: 7.2 µL

Cycling Conditions:

-

Activation: 95°C for 2 min.

-

Cycling (40 cycles):

-

Denature: 95°C for 15 sec.

-

Anneal/Extend: 60°C for 60 sec (Acquire Data).

-

-

Melt Curve: 65°C to 95°C (0.5°C increments).

qPCR Workflow Diagram

Caption: Step-by-step MIQE-compliant workflow for SPP1 transcript quantification.

Data Analysis & Interpretation

Calculate relative expression using the

Formula:

Interpretation Table:

| Observation | Likely Mechanism | Validation Conclusion |

| siRNA arm shows <20% mRNA | RNA interference active | Genetic control is valid. |

| OPN-IN-1 shows <50% mRNA | Transcriptional repression | Drug suppresses SPP1 transcription. |

| OPN-IN-1 shows ~100% mRNA | No transcriptional effect | Drug acts purely post-translationally (protein stability/function). |

| OPN-IN-1 shows >150% mRNA | Feedback compensation | Cell is overproducing mRNA to compensate for protein inhibition. |

References

-

Bustin, S. A., et al. (2009).[5] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). SPP1 secreted phosphoprotein 1 [Homo sapiens (human)].[6] Gene ID: 6696.[7] [Link]

Sources

- 1. Osteopontin (OPN)/SPP1: from its biochemistry to biological functions in the innate immune system and the central nervous system (CNS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteopontin - Wikipedia [en.wikipedia.org]

- 3. Osteopontin: Its Properties, Recent Studies, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]